

Structure-activity relationship (SAR) studies of pyrazole-based inhibitors

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Compound of Interest

Compound Name: 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde
CAS No.: 934570-54-4
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A Comparative Guide to Pyrazole-Based Inhibitors Targeting Aurora Kinases

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct series of pyrazole-based inhibitors targeting Aurora kinases. The information presented is compiled from recent scientific literature and is intended to aid in the rational design of novel, potent, and selective anticancer agents.

Introduction to Pyrazole-Based Aurora Kinase Inhibitors

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have shown a broad spectrum of biological activities, including potent inhibition of various protein kinases.^{[1][2]} Aurora kinases are a family

of serine/threonine kinases that play a crucial role in the regulation of mitosis.[3] Their overexpression is frequently observed in a wide range of human cancers, making them attractive targets for anticancer drug development.[1][3] Pyrazole-based compounds have emerged as a promising class of Aurora kinase inhibitors, with several demonstrating significant antitumor activity in preclinical studies.[4][5]

Comparative Structure-Activity Relationship (SAR) Analysis

This guide compares two series of pyrazole-based Aurora kinase inhibitors: Series A: Pyrazole-Benzimidazole Derivatives and Series B: 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole Derivatives. The following tables summarize their inhibitory activities against Aurora A and Aurora B kinases, providing a basis for understanding their respective SAR.

Data Presentation

Table 1: SAR of Series A - Pyrazole-Benzimidazole Derivatives against Aurora A and B Kinases

Compound ID	R Group	Aurora A IC50 (nM)	Aurora B IC50 (nM)
7a	H	35.2	3.1
7b	Diethylamino	31.5	2.8
7i	Piperidine	29.8	2.5
7k	Morpholino	28.9	2.2
7l	N-methylpiperazino	30.1	2.6

Data sourced from a study on pyrazole-benzimidazole derivatives as potent Aurora A/B kinase inhibitors.

SAR Summary for Series A: The data suggests that the introduction of a heterocyclic ring at the R position generally enhances the inhibitory activity against both Aurora A and B kinases. The morpholino group in compound 7k resulted in the most potent inhibition of Aurora B (IC50 = 2.2 nM). The SAR indicates that a morpholino ring is more favorable for activity than hydrogen, diethylamino, or piperidine substituents.

Table 2: SAR of Series B - 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole Derivatives against Aurora A and B Kinases

Compound ID	R1 Group	R2 Group	Aurora A IC50 (µM)	Aurora B IC50 (µM)
10a	H	H	1.21	0.765
10c	H	4-F	1.02	0.643
10e	H	4-OCH3	0.939	0.583
10h	4-CH3	H	1.54	0.987
10j	4-CH3	4-F	1.32	0.811

Data sourced from a study on 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as multi-targeted inhibitors.[5]

SAR Summary for Series B: For this series, substitutions on the phenyl ring (R2 group) appear to have a more significant impact on inhibitory activity than substitutions on the pyrazole ring (R1 group). The presence of an electron-donating methoxy group at the para position of the phenyl ring (compound 10e) led to the most potent inhibition against both Aurora A and B kinases. This suggests that electron-donating groups at this position are favorable for activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the pyrazole-based Aurora kinase inhibitors.

In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

- Aurora A or Aurora B kinase

- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- Substrate (e.g., Kemptide)
- ATP
- Test compounds (dissolved in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
- 384-well plates

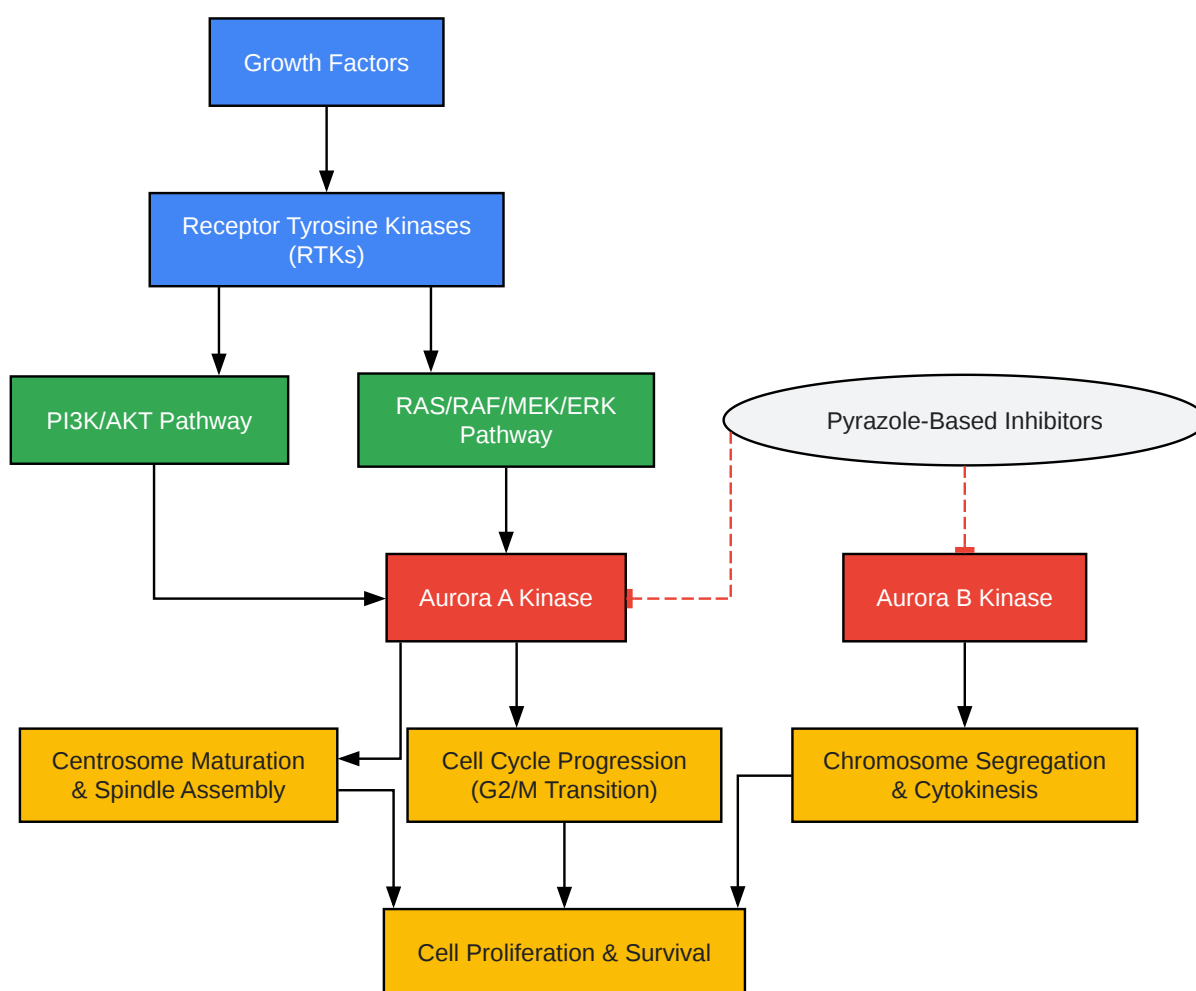
Procedure:

- Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
- Reaction Setup:
 - In a 384-well plate, add 1 μL of the test compound or DMSO (for control).
 - Add 2 μL of the kinase solution (enzyme diluted in kinase buffer).
 - Add 2 μL of a substrate/ATP mixture.
- Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
- ATP Depletion: Add 5 μL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
- ADP to ATP Conversion and Signal Generation: Add 10 μL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal. Incubate at room temperature for 30 minutes.
- Data Acquisition: Measure the luminescence of each well using a plate reader.

- IC50 Determination: The IC50 values are calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]

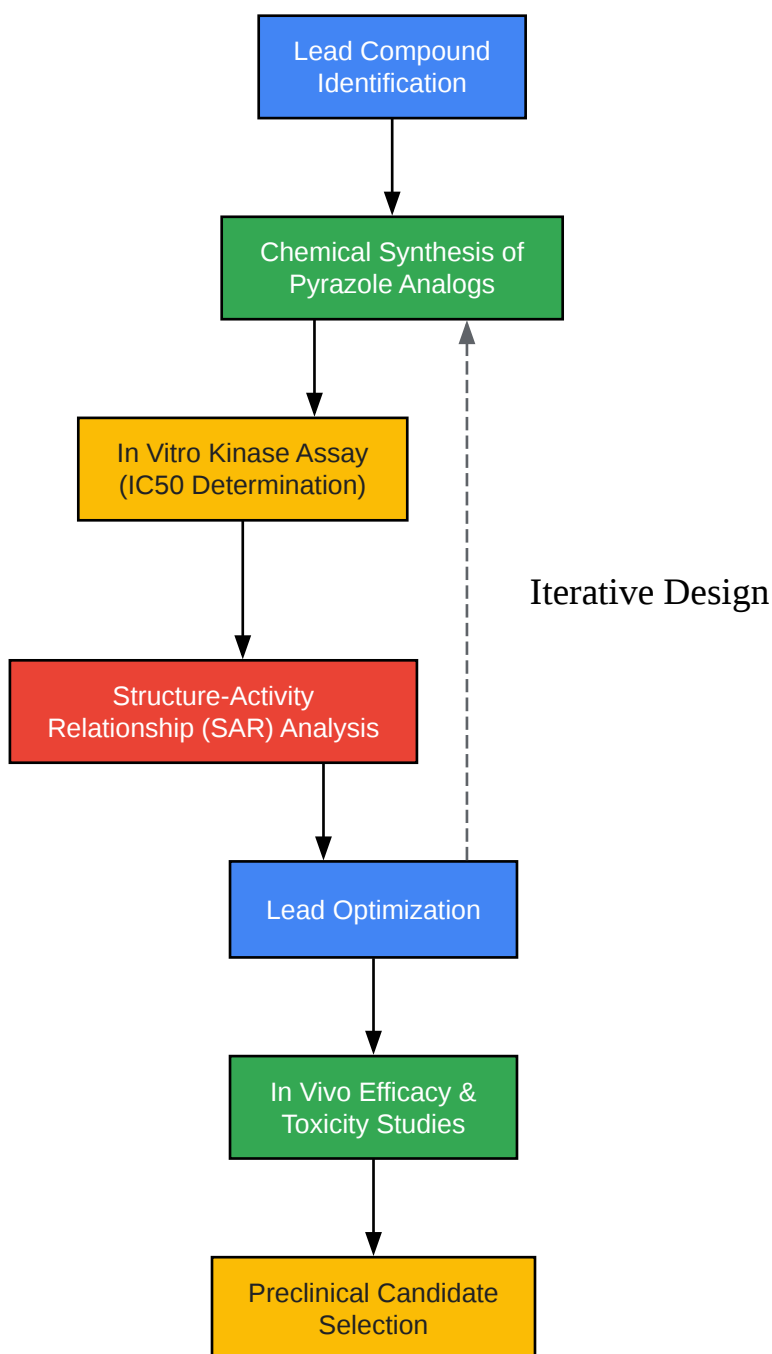
Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Aurora Kinase Signaling Pathway in Cancer.



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Caption: General Workflow for SAR Studies of Kinase Inhibitors.

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